molecular formula C10H10O4 B1268006 2-Hydroxy-4-oxo-4-phenylbutanoic acid CAS No. 65245-10-5

2-Hydroxy-4-oxo-4-phenylbutanoic acid

Cat. No.: B1268006
CAS No.: 65245-10-5
M. Wt: 194.18 g/mol
InChI Key: COFAOIWBTJSSPD-UHFFFAOYSA-N
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Description

2-Hydroxy-4-oxo-4-phenylbutanoic acid is a diketo-acid (DKA) compound of significant interest in medicinal chemistry and biochemical research. Its core research value lies in its function as an inhibitor of kynurenine 3-hydroxylase (KYN 3-OHase), a key enzyme in the kynurenine pathway of tryptophan metabolism . This pathway is critically involved in neuropharmacology, and its modulation is a target for the development of therapeutic agents for neurological disorders . The diketo-acid moiety of the compound is instrumental for its activity, as it is known to chelate catalytic metal ions in the active site of its target enzymes . Beyond its specific application in neurology, the structural profile of this compound makes it a versatile building block in organic synthesis and pharmaceutical development. It is a close analog of 2-oxo-4-phenylbutanoic acid (OPBA), which is a well-documented common substrate for producing key precursors to Angiotensin-Converting Enzyme (ACE) inhibitors, a major class of antihypertensive and heart failure drugs . As a research reagent, it provides scientists with a valuable tool for studying enzyme mechanisms, particularly those of metal-dependent hydrolases, and for exploring the structure-activity relationships (SAR) of diketo-acid derivatives . Researchers utilize this compound to design and synthesize novel inhibitors for various therapeutic targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFAOIWBTJSSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30983852
Record name 2-Hydroxy-4-oxo-4-phenylbutanoic acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65245-10-5
Record name α-Hydroxy-γ-oxobenzenebutanoic acid
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Record name 3-Benzoyl-2-hydroxypropionic acid
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Record name 2-Hydroxy-4-oxo-4-phenylbutanoic acid
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Record name 3-benzoyl-2-hydroxypropionic acid
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Enzymatic Transformations and Biocatalytic Systems for Phenylbutanoic Acids

Identification and Characterization of Enzymes for 2-Hydroxy-4-oxo-4-phenylbutanoic Acid Related Reactions

The stereoselective synthesis of this compound is primarily achieved through the reduction of the prochiral precursor, 2-oxo-4-phenylbutanoic acid (OPBA), or through the kinetic resolution of the racemic hydroxy acid or its esters. Various classes of enzymes, including carbonyl reductases, dehydrogenases, and lipases, have been identified and characterized for these transformations.

Carbonyl reductases (CRs) are a broad class of NAD(P)H-dependent enzymes that catalyze the reduction of carbonyl groups, including those in α-keto acids and their esters. While human carbonyl reductases like CBR1 exhibit a very broad substrate spectrum, specific microbial reductases have been engineered for high efficiency and stereoselectivity in producing chiral hydroxy esters. researchgate.netnih.gov

One notable example involves a carbonyl reductase from Gluconobacter oxydans (GoCR). Through structure-guided rational design, a triple mutant (mut-W193L/C93I/I187L) was developed for the efficient production of ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a direct precursor to the target acid. This engineered enzyme successfully reduced high concentrations of the substrate, ethyl 2-oxo-4-phenylbutyrate (OPBE), achieving a space-time yield of 540.4 g L⁻¹ per day with an enantiomeric excess (ee) greater than 99%. researchgate.net

In another system, a carbonyl reductase from Candida glabrata (CgKR) was successfully coupled with an evolved glucose dehydrogenase for the asymmetric reduction of OPBE. rsc.org This demonstrates the utility of carbonyl reductases in producing the ester derivative, which can then be hydrolyzed to yield the desired this compound.

Table 1: Selected Carbonyl Reductases in the Transformation of 2-Oxo-4-phenylbutanoic Acid Derivatives

Enzyme Source Substrate Product Key Findings
Gluconobacter oxydans (GoCR mutant) Ethyl 2-oxo-4-phenylbutyrate (OPBE) Ethyl (R)-2-hydroxy-4-phenylbutyrate >99% ee, Space-time yield of 540.4 g L⁻¹d⁻¹ researchgate.net

D-Lactate dehydrogenases (D-LDH), which naturally catalyze the reduction of pyruvate (B1213749) to D-lactate, have been successfully engineered to accept bulkier substrates like 2-oxo-4-phenylbutanoic acid (OPBA). A prominent example is the NAD-dependent D-lactate dehydrogenase (d-nLDH) from Lactobacillus bulgaricus ATCC 11842. thieme-connect.comnih.gov The wild-type enzyme shows low activity towards OPBA. However, through site-directed mutagenesis at key residues in the substrate-binding pocket (Tyr52 and Phe299), a double mutant, d-nLDHY52L/F299Y, was created. thieme-connect.comresearchgate.net

This engineered enzyme exhibited significantly enhanced bio-reduction activity towards OPBA. When co-expressed in Escherichia coli with a formate (B1220265) dehydrogenase for cofactor regeneration, the whole-cell biocatalyst efficiently produced (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA). Under optimized conditions, 73.4 mM of OPBA was converted to 71.8 mM of (R)-HPBA in just 90 minutes, achieving a high productivity of 47.9 mM h⁻¹ and an excellent enantiomeric excess of over 99%. thieme-connect.comnih.gov

Table 2: Engineered D-Lactate Dehydrogenase for (R)-2-Hydroxy-4-phenylbutyric Acid Production

Enzyme Source Organism Substrate Product Productivity Enantiomeric Excess (ee)

For the synthesis of the (S)-enantiomer of 2-hydroxy-4-phenylbutanoic acid, (S)-specific α-hydroxy acid dehydrogenases (HADHs) are employed. An HADH was identified and purified from Enterobacter sp. BK2K, a bacterium screened from soil samples, for its ability to enantioselectively reduce OPBA. mdpi.com

The purified HADH from Enterobacter sp. BK2K demonstrated a specific activity of 62.6 U/mg and catalyzed the NADH-dependent reduction of various aromatic and aliphatic 2-oxo carboxylic acids to their corresponding (S)-2-hydroxy carboxylic acids. The optimal conditions for its activity were determined to be a pH of 6.5 and a temperature of 30°C. For the substrate 2-oxo-4-phenylbutanoic acid, the enzyme exhibited a Km of 6.8 mM and a kcat/Km of 350 M⁻¹ min⁻¹. When coupled with a formate dehydrogenase from E. coli K12 for NADH regeneration, this system quantitatively produced 95 mM of (S)-2-hydroxy-4-phenylbutanoic acid from 100 mM of OPBA, with an enantiomeric excess greater than 94%. mdpi.com

Table 3: Kinetic Parameters of Alpha-Hydroxy Acid Dehydrogenase from Enterobacter sp. BK2K

Parameter Value Conditions
Specific Activity 62.6 U/mg mdpi.com Purified enzyme
Optimal pH 6.5 mdpi.com -
Optimal Temperature 30°C mdpi.com -
Km (for OPBA) 6.8 mM mdpi.com 2 mM NADH

Lipases are versatile biocatalysts widely used for the kinetic resolution of racemic mixtures, a process that relies on the enzyme's ability to selectively catalyze the transformation (e.g., esterification or hydrolysis) of one enantiomer over the other. nih.gov This strategy is effective for producing both enantiomers of 2-hydroxy-4-phenylbutanoic acid from a racemic mixture.

In one study, the kinetic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate was investigated using different lipases. Lipase (B570770) PS from Pseudomonas cepacia was identified as the best lipase for the enantioselective hydrolysis of (R,S)-ethyl 2-hydroxy-4-phenylbutyrate, showing a preference for the (S)-enantiomer and leaving the desired (R)-ester. researchgate.net Another lipase, Lipase AK from Pseudomonas fluorescens, was used for the resolution of the same racemic ester via transesterification with vinyl acetate. Under optimal conditions (30°C, 20 mg lipase AK in 2.0 ml vinyl acetate), the (R)-ester was obtained with a 48% yield and an enantiomeric excess greater than 99%. researchgate.net

A more complex chemoenzymatic approach involves the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid using a two-enzyme system composed of a lipase and mandelate (B1228975) racemase. By switching between lipase-catalyzed acyl-transfer and hydrolysis reactions, both (R)- and (S)-enantiomers of the butenoic acid precursor were obtained with over 99% ee. These precursors were then easily hydrogenated to yield the corresponding enantiopure (R)- and (S)-2-hydroxy-4-phenylbutanoic acid. thieme-connect.com

Table 4: Lipase-Mediated Kinetic Resolution of 2-Hydroxy-4-phenylbutyrate

Lipase Source Organism Reaction Type Substrate Product Yield / ee
Lipase AK Pseudomonas fluorescens Transesterification (R,S)-ethyl-2-hydroxy-4-phenylbutyrate (R)-ethyl-2-hydroxy-4-phenylbutyrate 48% yield, >99% ee researchgate.net

Cofactor Regeneration Systems in Biocatalytic Processes

The practical application of dehydrogenases and reductases in large-scale synthesis is often limited by the high cost of the required nicotinamide (B372718) cofactors (NADH or NADPH). These cofactors are used in stoichiometric amounts in the reaction. Therefore, efficient in situ regeneration systems that continuously convert the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form are essential for creating economically viable processes.

For the production of this compound, substrate-coupled and enzyme-coupled regeneration systems are commonly employed.

Enzyme-Coupled Regeneration: This is the most prevalent strategy, where a second enzyme and a co-substrate are added to the reaction mixture.

Formate Dehydrogenase (FDH): The FDH system is highly effective and widely used. FDH catalyzes the oxidation of an inexpensive co-substrate, formate, to carbon dioxide (CO₂), with the concurrent reduction of NAD⁺ to NADH. A significant advantage of this system is that the byproduct, CO₂, is a gas that can be easily removed from the reaction, simplifying product purification and preventing shifts in equilibrium. This system has been successfully coupled with both the engineered D-lactate dehydrogenase from L. bulgaricus for (R)-HPBA synthesis and the α-hydroxy acid dehydrogenase from Enterobacter sp. BK2K for (S)-HPBA synthesis. thieme-connect.comnih.govmdpi.comnih.gov

Glucose Dehydrogenase (GDH): GDH is another popular choice for cofactor regeneration. It oxidizes glucose to gluconolactone, which spontaneously hydrolyzes to gluconic acid, while reducing NAD⁺ or NADP⁺. rsc.org GDH has been used to regenerate NADH in systems for producing (R)-HPBA. thieme-connect.com However, a potential drawback is the accumulation of gluconic acid, which can lower the pH of the reaction medium and complicate downstream processing. thieme-connect.com To overcome stability issues, particularly in the presence of organic solvents or hydrophobic substrates like OPBE, GDH from Bacillus megaterium has been improved through directed evolution. rsc.org

Substrate-Coupled Regeneration: In some whole-cell biocatalysis setups, a simple co-substrate like glucose can be added to the medium. The cell's own metabolic machinery is then utilized to regenerate the NADH required by the target reductase. While simple to implement, this method can be less efficient and may lead to the formation of various byproducts, such as other organic acids, which increases the complexity of product separation. thieme-connect.com

Table 5: Comparison of Common NADH Regeneration Systems

Regeneration System Co-Substrate Byproduct(s) Advantages Disadvantages
Formate Dehydrogenase (FDH) Formate CO₂ thieme-connect.commdpi.com Inexpensive co-substrate, easily removable byproduct, favorable thermodynamics thieme-connect.com -
Glucose Dehydrogenase (GDH) Glucose Gluconic Acid thieme-connect.com Inexpensive co-substrate, high activity Byproduct can lower pH and complicate purification thieme-connect.com

Formate Dehydrogenase Coupling for Coenzyme Recycling

The enzymatic synthesis of chiral hydroxy acids, such as derivatives of this compound, often relies on oxidoreductases that require nicotinamide cofactors like NADH. The high cost of these cofactors necessitates an efficient in situ regeneration system for a viable biocatalytic process. Formate dehydrogenase (FDH) presents a highly effective solution for recycling NADH from its oxidized form, NAD+. researchgate.net The FDH-catalyzed oxidation of formate is advantageous because its substrate, formate, is inexpensive, and the only byproduct is carbon dioxide (CO₂), a gas that is easily removed from the reaction system, simplifying downstream product purification. nih.govresearchgate.net

This cofactor regeneration strategy is commonly implemented by co-expressing the gene for a target dehydrogenase alongside an FDH gene in a microbial host, creating a whole-cell biocatalyst capable of both the primary conversion and cofactor recycling. For instance, a novel biocatalyst, E. coli DF, was engineered by co-expressing a mutant D-lactate dehydrogenase (d-nLDHY52L/F299Y) from Lactobacillus bulgaricus and a formate dehydrogenase from Candida boidinii. nih.govnih.gov This recombinant strain efficiently catalyzed the reduction of 2-oxo-4-phenylbutanoic acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA). Under optimized conditions, this system converted 73.4 mM of OPBA to 71.8 mM of (R)-HPBA in just 90 minutes, achieving a high productivity of 47.9 mM h⁻¹ and an excellent enantiomeric excess (ee) of over 99%. nih.govnih.gov

Similarly, a system for producing the (S)-enantiomer was developed using an α-Hydroxy acid dehydrogenase (HADH) from Enterobacter sp. BK2K. nih.gov This enzyme was coupled with a recombinant formate dehydrogenase from E. coli K12. The combined biocatalyst successfully produced 95 mM of (S)-2-hydroxy-4-phenylbutanoic acid from a starting concentration of 100 mM OPBA, with an enantiomeric excess greater than 94%. nih.gov The principle has also been applied to the synthesis of related compounds, such as the production of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid using phenylalanine dehydrogenase, where NADH was regenerated by FDH. researchgate.netresearchgate.net

Table 1: Performance of Coupled Formate Dehydrogenase Systems

Glucose Dehydrogenase in Cofactor Regeneration

Glucose dehydrogenase (GDH) is another widely used enzyme for the regeneration of both NADH and NADPH in biocatalytic redox reactions. researchgate.netnih.govspringernature.com The system utilizes the oxidation of glucose to D-glucono-1,5-lactone, which subsequently hydrolyzes to gluconic acid, to drive the reduction of NAD⁺ or NADP⁺. While effective, a notable drawback of the GDH system is the production of gluconic acid as a byproduct. nih.gov This acidification of the reaction medium may necessitate stringent pH control and can complicate the subsequent separation and purification of the desired phenylbutanoic acid product. nih.govresearchgate.net

Despite this limitation, GDH has been successfully employed in the synthesis of phenylbutanoic acid derivatives. For example, whole cells of a recombinant Escherichia coli strain that harbored both a carbonyl reductase (CgKR2) and a glucose dehydrogenase (GDH) were used for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. nih.gov

To enhance the utility of GDH in industrial biocatalysis, which often involves organic cosolvents or hydrophobic substrates that can denature enzymes, protein engineering techniques have been applied. researchgate.netnih.gov Through directed evolution, the chemical stability of Bacillus megaterium GDH (BmGDH) was significantly improved. A resulting mutant, BmGDHM6, demonstrated a 9.2-fold greater tolerance to 10% (v/v) 1-phenylethanol (B42297) compared to the wild-type enzyme. nih.gov This engineered GDH was also more stable when exposed to hydrophobic and enzyme-inactivating compounds, including ethyl 2-oxo-4-phenylbutyrate and ethyl (R)-2-hydroxy-4-phenylbutyrate. researchgate.netnih.gov The robust BmGDHM6 mutant was then successfully coupled with a carbonyl reductase from Candida glabrata for the asymmetric reduction of the deactivating substrate ethyl 2-oxo-4-phenylbutyrate, achieving a high total turnover number of 1800 for the nicotinamide cofactor. researchgate.netnih.gov

Microorganism Screening and Engineering for Biocatalysis

Exploration of Wild-Type Strains for Transformation Capabilities

The discovery of novel biocatalysts for the transformation of phenylbutanoic acids often begins with the exploration of microbial diversity. Screening of microorganisms from environmental sources, such as soil, is a conventional yet powerful strategy to identify wild-type strains possessing unique enzymatic capabilities. nih.gov These organisms have evolved a wide array of enzymes to metabolize various natural and xenobiotic compounds.

A successful example of this approach was the identification of Enterobacter sp. BK2K from soil samples. nih.gov This wild-type strain was found to be capable of the enantioselective reduction of 2-oxo-4-phenylbutanoic acid to produce (S)-2-hydroxy-4-phenylbutanoic acid. nih.gov Subsequent investigation led to the purification of the responsible enzyme, an α-Hydroxy acid dehydrogenase (HADH), from the crude extract of Enterobacter sp. BK2K, which exhibited a specific activity of 62.6 U/mg. nih.gov The identification of such a wild-type strain and its key enzyme provides a critical starting point for further characterization and development into an industrial biocatalyst through genetic engineering.

Genetic Engineering and Recombinant Strain Development for Enhanced Activity

Once a useful enzyme is identified, genetic engineering and the development of recombinant strains are pivotal for creating efficient and economically viable biocatalytic processes. These techniques allow for the high-level expression of a desired enzyme, the modification of enzyme properties, and the construction of whole-cell biocatalysts with complete metabolic pathways.

Following the discovery of HADH in Enterobacter sp. BK2K, its gene was cloned and functionally expressed in E. coli BL21. nih.gov To create a self-sufficient biocatalyst, this recombinant HADH was co-expressed with a formate dehydrogenase from E. coli K12 for cofactor regeneration, enabling the quantitative conversion of 2-oxo-4-phenylbutanoic acid into (S)-2-hydroxy-4-phenylbutanoic acid. nih.gov

In another extensive engineering effort, a series of recombinant E. coli strains were developed to optimize the production of (R)-HPBA. nih.gov This involved site-directed mutagenesis of the D-lactate dehydrogenase (d-nLDH) gene from Lactobacillus bulgaricus to create mutants with higher activity towards the target substrate, 2-oxo-4-phenylbutyric acid (OPBA). The most effective mutant, d-nLDHY52L/F299Y, was then co-expressed with a formate dehydrogenase in E. coli BL21 (DE3) to yield the final production strain, E. coli DF. nih.govnih.gov This engineered strain showed significantly higher productivity compared to strains expressing the wild-type or single-mutant enzymes. nih.gov

The choice of host organism can also be critical. For the synthesis of (R)-HPBA, a Tyr52Leu variant of D-lactate dehydrogenase from Lactobacillus plantarum was expressed in the yeast Pichia pastoris. nih.gov This recombinant yeast system demonstrated impressive catalytic activity, achieving full conversion of the sodium salt of OPBA at a concentration of 40 g/L. nih.gov

Table 2: Comparison of Engineered Strains for Phenylbutanoic Acid Synthesis

Bioreactor Design and Process Optimization for Phenylbutanoic Acid Production

Interface Bioreactor Systems

The efficient production of phenylbutanoic acids on a larger scale requires sophisticated bioreactor design that goes beyond simple batch processes. Interface bioreactor systems, particularly membrane bioreactors (MBRs), offer a robust platform for continuous production by integrating the enzymatic reaction with in situ product removal and biocatalyst retention. researchgate.netresearchgate.net

In this type of system, the bioreactor where the transformation occurs is coupled to a separation unit, typically an ultrafiltration membrane. researchgate.net This membrane forms an interface that allows the smaller product molecules, such as L-homophenylalanine or hydroxy-phenylbutanoic acid, to pass through and be collected, while retaining the much larger biocatalysts (e.g., enzymes or whole cells) within the reactor. researchgate.net This configuration enables the continuous feeding of substrates and cofactors into the reactor and the simultaneous removal of the product, which can help overcome issues of product inhibition and drive the reaction towards completion. researchgate.netresearchgate.net

Enzyme Membrane Reactors for Continuous Production

Enzyme membrane reactors (EMRs) offer a robust system for the continuous synthesis of chiral compounds like (R)-2-hydroxy-4-phenylbutanoic acid from its corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid. nih.gov This technology is particularly advantageous for industrial applications as it allows for high productivity and efficient use of biocatalysts. nih.gov

A notable application involves a coupled enzyme system for the NADH-dependent reduction of the keto acid. nih.gov In this system, D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis serves as the primary catalyst for the conversion, while Formate dehydrogenase (FDH) is employed for the continuous regeneration of the NADH cofactor. nih.gov By applying detailed kinetic measurements and mathematical modeling, optimal conditions for the continuous production of the α-hydroxy acid can be calculated. nih.gov

Research has demonstrated the successful synthesis of 1 kg of (R)-2-hydroxy-4-phenylbutanoic acid over a four-week period using a 220 ml EMR. nih.gov This process achieved a mean space-time-yield of 165 g L⁻¹ d⁻¹ with low enzyme consumption for both FDH and D-LDH. nih.gov The continuous nature of the EMR allows for sustained production, making it a viable method for large-scale manufacturing of this valuable intermediate for angiotensin-converting enzyme (ACE) inhibitors. nih.gov

Table 1: Performance of a Continuous Enzyme Membrane Reactor for (R)-2-Hydroxy-4-phenylbutanoic Acid Production

Optimization of Biocatalysis Conditions (e.g., pH, temperature, substrate concentration)

pH and Temperature: Different enzyme systems exhibit optimal activities at varying pH and temperature ranges. For instance, a whole-cell biocatalyst using recombinant E. coli co-expressing a mutant D-lactate dehydrogenase and formate dehydrogenase showed the highest (R)-HPBA production at a pH of 6.5 and a temperature of 37°C. nih.gov In another study utilizing a lactate (B86563) dehydrogenase from Lactobacillus rossiae, the optimal conditions were found to be a pH of 6.5 and a temperature of 40°C. researchgate.net Some systems may also operate effectively at a more neutral pH, such as 7.5. researchgate.net

Substrate Concentration: The concentration of the substrate, 2-oxo-4-phenylbutyric acid (OPBA), is a critical factor that can influence enzyme activity and product yield. nih.govresearchgate.net Studies have investigated a wide range of OPBA concentrations, from 25 mM up to 380 mM. nih.govresearchgate.net In one system, optimization of the biotransformation conditions allowed for the conversion of 73.4 mM OPBA into 71.8 mM (R)-HPBA within 90 minutes, achieving a high productivity of 47.9 mM h⁻¹. nih.gov This demonstrates that careful tuning of substrate levels, in conjunction with other parameters, can lead to efficient and rapid synthesis. nih.gov

Table 2: Optimized Biocatalysis Conditions for (R)-HPBA Production

Chemical Reactivity and Reaction Kinetics of 2 Hydroxy 4 Oxo 4 Phenylbutanoic Acid and Analogues

Oxidation Mechanisms of 4-Oxo-4-phenylbutanoic Acids

The oxidation of 4-oxo-4-phenylbutanoic acid has been the subject of various kinetic studies, primarily leading to the formation of benzoic acid wikipedia.orgderpharmachemica.com. These studies often utilize chromium(VI) reagents and are conducted in aqueous acetic acid media.

A variety of chromium(VI) compounds have proven to be effective oxidizing agents for 4-oxo-4-phenylbutanoic acid. These reagents are often sought for their efficiency, selectivity, and performance under mild conditions google.com. Commonly studied oxidants include Benzimidazolium fluorochromate (BIFC) and Tripropylammonium fluorochromate (TriPAFC) wikipedia.orggoogle.comijprs.com. These compounds are considered powerful and efficient oxidizing agents suitable for organic synthesis wikipedia.org.

The reaction can be significantly accelerated by catalysts. For instance, the oxidation by BIFC is catalyzed by 1,10-phenanthroline, while the oxidation by TriPAFC is promoted by picolinic acid wikipedia.orgnih.gov. These chelating agents enhance the rate of Cr(VI) oxidation by forming complexes that facilitate the reaction wikipedia.orgderpharmachemica.com. It is believed that the catalytic activity of complexing agents like picolinic acid stems from their ability to stabilize intermediate chromium valence states derpharmachemica.com. The reactions are also catalyzed by acid, typically perchloric acid, which protonates the oxidant to form a stronger, more electrophilic species wikipedia.orggoogle.com.

Oxidizing AgentCatalyst/Promoter
Benzimidazolium fluorochromate (BIFC)1,10-phenanthroline, Perchloric acid
Tripropylammonium fluorochromate (TriPAFC)Picolinic acid, Perchloric acid
N-Chlorosuccinimide (NCS)Perchloric acid
N-bromophthalimidePerchloric acid

Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid by various oxidizing agents consistently reveal a similar rate law. The reaction is typically first order with respect to the concentration of the oxidant, the 4-oxo-4-phenylbutanoic acid (substrate), and the hydrogen ion concentration wikipedia.orgderpharmachemica.comgoogle.comnih.gov.

The pseudo-first-order rate constants are independent of the initial concentration of the oxidant, confirming a first-order dependence wikipedia.orggoogle.com. The rate of reaction increases linearly with an increase in the concentration of the 4-oxo acid wikipedia.orgnih.gov. A plot of the logarithm of the observed rate constant (log k_obs) versus the logarithm of the substrate concentration yields a slope close to one, confirming the first-order dependence on the substrate wikipedia.org. Similarly, the acid-catalyzed nature of the oxidation is confirmed by the increase in reaction rate upon the addition of H+, with a plot of log k_obs versus log [H+] showing a slope near unity wikipedia.orggoogle.com.

Summary of Kinetic Order Findings:

Order with respect to [Oxidant]: 1 wikipedia.orggoogle.comnih.gov

Order with respect to [4-Oxo-4-phenylbutanoic acid]: 1 wikipedia.orggoogle.comnih.gov

Order with respect to [H+]: 1 wikipedia.orggoogle.comnih.gov

The oxidation of 4-oxo-4-phenylbutanoic acid is significantly influenced by the polarity of the solvent medium. Studies conducted in binary mixtures of acetic acid and water show that the reaction rate increases remarkably as the proportion of acetic acid in the solvent increases wikipedia.orggoogle.comnih.gov. This increase in rate corresponds to a decrease in the dielectric constant of the medium wikipedia.org.

This phenomenon is attributed to two main factors. Firstly, the enolisation of the keto group of the oxo acid, a key step in the reaction mechanism, is facilitated by the lower dielectric constant of the medium wikipedia.orggoogle.com. Secondly, the interaction between the reactants is enhanced in less polar solvents. A linear plot of the logarithm of the rate constant versus the inverse of the dielectric constant (1/D) with a positive slope suggests an interaction between a positive ion and a dipolar molecule google.comnih.gov.

In contrast to solvent polarity, variations in the ionic strength of the medium have been found to have no significant effect on the reaction rate acs.orgrsc.org.

Effect of Solvent Composition on Reaction Rate (Oxidation with BIFC)

% Acetic Acid (v/v) Dielectric Constant (D) k_obs x 10^4 (s^-1)
50 51.56 4.55
60 44.98 6.48
70 38.40 10.12
80 31.82 16.24

(Data adapted from studies on BIFC oxidation at 303 K) wikipedia.org

The mechanism for the oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) reagents is proposed to proceed through the enol form of the keto acid wikipedia.orggoogle.com. The rate of enolisation, which can be determined by bromination methods, is found to be faster than the rate of oxidation wikipedia.orgnih.gov. The reaction is initiated by the acid-catalyzed enolisation of the substrate.

The proposed pathway involves the following key steps:

Protonation of the oxidant (e.g., BIFC or TriPAFC) by H+ to form a more potent oxidizing species wikipedia.orggoogle.com.

The enol form of the 4-oxo-4-phenylbutanoic acid attacks the protonated oxidant to form a complex intermediate derpharmachemica.com.

This complex then decomposes in a slow, rate-determining step, involving a two-electron transfer, to yield the products wikipedia.orggoogle.com.

Studies investigating the effect of additives provide further insight into the intermediates. The absence of polymerization when acrylonitrile is added to the reaction mixture indicates that free radicals are not involved in the oxidation process google.comijprs.com. However, the addition of manganese(II) ions, in the form of MnSO4, retards the reaction rate wikipedia.orggoogle.com. This suggests the involvement of a Cr(IV) intermediate. The Mn(II) ions reduce the formed Cr(IV) to Cr(III), thus interrupting the reaction pathway where Cr(IV) would typically react with Cr(VI) to form Cr(V), which is a fast oxidant wikipedia.orggoogle.com.

Reduction Mechanisms of Keto Groups in Phenylbutanoic Acids

The keto group in phenylbutanoic acids can be reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis.

The reduction of the prochiral keto group in 4-oxo-4-phenylbutanoic acid can be performed enantioselectively to produce a chiral, non-racemic alcohol wikipedia.org. This is a valuable transformation for the synthesis of stereodefined molecules. Catalytic asymmetric reduction is the preferred method, as it requires only a small amount of a chiral catalyst to produce a large quantity of chiral product wikipedia.org.

A prominent method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane (BH3) or catecholborane wikipedia.orgnih.govinsuf.orgyoutube.com. The mechanism involves the coordination of the ketone's oxygen atom and the borane to the Lewis acidic boron center of the catalyst youtube.com. This coordination creates a highly organized, chiral transition state that directs the hydride transfer from the borane to one specific face (re or si) of the ketone, leading to the preferential formation of one enantiomer of the alcohol youtube.com. The stereochemical outcome is predictable based on the catalyst's chirality and the relative sizes of the substituents on the ketone youtube.com.

Another major approach is catalytic transfer hydrogenation. In this method, a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, facilitates the transfer of hydrogen from a simple hydrogen donor molecule (like isopropanol or formic acid) to the ketone wikipedia.org. Asymmetric induction is achieved through the use of chiral ligands, such as chiral diamines or amino alcohols, which coordinate to the metal center and create a chiral environment for the reduction wikipedia.org.

Hydrosilylation, followed by hydrolysis of the resulting silyl ether, also provides a pathway for asymmetric reduction, often using rhodium catalysts with chiral ligands wikipedia.org.

Regioselective Reduction Studies

The regioselective reduction of dicarbonyl compounds, such as analogues of 2-hydroxy-4-oxo-4-phenylbutanoic acid, presents a significant synthetic challenge, as the relative reactivity of the carbonyl groups can be influenced by various factors including the substrate's structure and the choice of reducing agent. Research in this area has focused on achieving selective reduction of one carbonyl group in the presence of another, leading to the formation of valuable hydroxylated products.

A notable study on the reduction of 4-aryl-4-oxoesters using sodium borohydride (NaBH₄) in methanol revealed a surprising lack of chemoselectivity, with both the ketone and the ester functionalities being reduced to afford 1-aryl-1,4-butanediols. nih.gov This is contrary to the general understanding that NaBH₄ is a mild reducing agent that typically does not reduce esters. masterorganicchemistry.com However, a clear regioselectivity was observed when the aromatic substituent was replaced with an alkyl group. In the case of 4-alkyl-4-oxoesters, the keto group was selectively reduced, leading to the formation of the corresponding 1,4-butanolides. nih.gov This suggests that the electronic nature of the substituent at the 4-position plays a crucial role in directing the regioselectivity of the reduction.

Further illustrating the influence of neighboring functional groups, the stereoselective reduction of γ-oxo-α-amino acids with sodium borohydride has been achieved with high diastereoselectivity in the presence of manganese(II) chloride. researchgate.net This catalytic system selectively reduces the γ-keto group to a hydroxyl group, yielding syn-γ-hydroxy-α-amino acids. The high degree of stereocontrol is attributed to the formation of a chelate between the manganese(II) ion and the amino and oxo groups of the substrate. researchgate.net

While direct studies on the regioselective reduction of this compound are not extensively reported, the findings from these analogous systems provide valuable insights. The presence of the hydroxyl group at the C2 position, in addition to the carboxyl and the C4-phenyl ketone, would likely influence the outcome of the reduction. Based on the observed reactivity, it can be inferred that the choice of reducing agent and reaction conditions would be critical in selectively targeting either the C2-hydroxyl (if it were a ketone) or the C4-ketone. For instance, milder, chelation-controlled reductions might favor the reduction of the C4-ketone, analogous to the case of γ-oxo-α-amino acids.

Table 1: Regioselectivity in the Reduction of 4-Oxo-4-phenylbutanoic Acid Analogues
SubstrateReducing Agent/ConditionsMajor ProductSelectivity
4-Aryl-4-oxoestersNaBH₄, MeOH, rt1-Aryl-1,4-butanediolNon-selective (both keto and ester reduced) nih.gov
4-Alkyl-4-oxoestersNaBH₄, MeOH, rt1,4-ButanolideSelective reduction of the keto group nih.gov
γ-Oxo-α-amino acidsNaBH₄, MnCl₂syn-γ-Hydroxy-α-amino acidHighly stereoselective reduction of the γ-keto group researchgate.net

Enolisation Dynamics of 4-Oxo-4-phenylbutanoic Acids

The phenomenon of keto-enol tautomerism is a fundamental aspect of the chemistry of carbonyl compounds, and 4-oxo-4-phenylbutanoic acid and its analogues are no exception. libretexts.orgmasterorganicchemistry.com The equilibrium between the keto and enol forms is highly dependent on the solvent, temperature, and the presence of acid or base catalysts. core.ac.uk The enol form is often a key intermediate in reactions involving the α-carbon of the carbonyl group.

Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid have indicated that the reaction proceeds through an enol intermediate. derpharmachemica.com It has been observed that the rate of enolisation is greater than the rate of oxidation, and this enolisation is catalyzed by the presence of acid. derpharmachemica.com The linear increase in the reaction rate with an increase in acid concentration is attributed to both the protonation of the oxidizing agent and the enolisation of the 4-oxo-4-phenylbutanoic acid. orientjchem.org

The solvent plays a critical role in determining the position of the keto-enol equilibrium. Generally, polar solvents tend to favor the more polar keto tautomer, while non-polar solvents favor the less polar enol form, often due to the stabilization of the enol through intramolecular hydrogen bonding. core.ac.ukresearchgate.net For instance, studies on acetoacetic acid have shown that the enol tautomer content can range from less than 2% in D₂O (a polar solvent) to 49% in CCl₄ (a non-polar solvent). masterorganicchemistry.com

A detailed investigation into the tautomerism of a close analogue, 4-phenyl-2,4-dioxobutanoic acid (4PDA), using NMR spectroscopy and quantum chemical calculations, has provided significant insights. herts.ac.uk In a highly acidic medium (CF₃COOD), the predominant tautomeric form is the enol with the keto group closer to the phenyl ring. herts.ac.uk This indicates a preference for the enolization of the C2-carbonyl group in this particular analogue. The study also highlighted that in aqueous media at varying pH levels, a mixture of ionic forms of the compound exists. herts.ac.uk

The enolisation dynamics can be quantitatively assessed by determining the equilibrium constant (Keq = [enol]/[keto]) using techniques like ¹H NMR spectroscopy. core.ac.uk The distinct chemical shifts of the protons in the keto and enol forms allow for their integration and the subsequent calculation of their relative concentrations.

Table 2: Solvent Effects on the Keto-Enol Equilibrium of β-Dicarbonyl Compounds (Illustrative Data)
CompoundSolvent% Enol FormReference
Acetoacetic acidD₂O< 2% masterorganicchemistry.com
Acetoacetic acidCCl₄49% masterorganicchemistry.com
AcetylacetoneWater15%[Generic textbook data]
AcetylacetoneBenzene95%[Generic textbook data]
4-Phenyl-2,4-dioxobutanoic acidCF₃COODPredominantly enol herts.ac.uk

Structural Characterization and Stereochemical Analysis of 2 Hydroxy 4 Oxo 4 Phenylbutanoic Acid

Crystallographic Studies and Polymorphism of Related Phenylbutanoic Acids

X-ray Diffraction Analysis of Polymorphs

Specific X-ray diffraction data for polymorphs of 2-Hydroxy-4-oxo-4-phenylbutanoic acid are not available in the reviewed scientific literature.

Intermolecular Interactions and Hydrogen Bonding in Crystal Structures

Detailed analysis of the intermolecular interactions and hydrogen bonding patterns within the crystal structures of this compound is not available in the reviewed scientific literature.

Computational Chemistry and Theoretical Investigations of Phenylbutanoic Acid Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model electron distribution, which in turn determines the molecule's structure, stability, and reactivity.

Studies on 2,4-dioxo-4-phenylbutanoic acid (DPBA) have utilized DFT calculations to explore its structural and electronic properties, particularly how they are influenced by non-covalent interactions. researchgate.netnih.gov One such study employed the ωB97XD functional with a 6-311++G(d,p) basis set to investigate the impact of cation-π interactions on the molecule. nih.gov The analysis focused on how a metal cation (Fe²⁺) interacts with the π-system of the phenyl ring and how this interaction is modulated by different solvents. nih.gov

Key findings from these theoretical investigations include:

Structural Analysis : The calculations confirmed the presence of two stable intramolecular hydrogen bonds (O–H···O) within the DPBA structure. The strength of these bonds was found to be sensitive to the molecular environment; cation-π interactions could enhance or diminish the hydrogen bond strength depending on solvent polarity. researchgate.netnih.gov

Electronic Properties : The nature of the interactions was further elucidated using Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses. These methods help to understand charge delocalization and the features of the chemical bonds within the complex. nih.gov

Reactivity Descriptors : By analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can calculate key descriptors of chemical reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net These calculations provide a theoretical basis for predicting how the molecule will behave in chemical reactions.

The table below summarizes key electronic properties calculated for the DPBA-Fe²⁺ complex in different environments, as discussed in theoretical studies. nih.gov

PropertyDescriptionInfluence of Environment
Energy Gap (Eg) The energy difference between the HOMO and LUMO, indicating chemical reactivity.A decrease in the energy gap leads to an increase in reactivity and electrical conductivity. nih.gov
Chemical Hardness (η) A measure of resistance to change in electron distribution.Influenced by solvent polarity and cation-π interactions. nih.gov
Electrophilicity (ω) A measure of the ability of a species to accept electrons.Calculated from the electronic chemical potential and hardness. nih.gov
Interaction Energy The strength of the cation-π interaction between the metal ion and the phenyl ring.Strongest interactions were observed in non-polar solvents, and weakest in polar solvents. nih.gov

This data is based on findings for 2,4-dioxo-4-phenylbutanoic acid (DPBA) complexes.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to screen for potential inhibitors of biological targets. Analogues of 2,4-dioxo-4-phenylbutanoic acid have been the subject of such studies, particularly as inhibitors for enzymes involved in infectious diseases. researchgate.net

A notable study focused on designing novel inhibitors for the β-ketoacyl-acyl carrier protein synthase III (FabH) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net The crystal structure of this enzyme (PDB ID: 1HZP) served as the biological target. The research aimed to identify new compounds that could effectively bind to the enzyme's active site and inhibit its activity, a crucial step in the bacterium's fatty acid synthesis pathway. researchgate.net

The methodology involved:

Lead Identification : 2,4-dioxo-4-phenylbutanoic acid was chosen as the lead compound or starting scaffold. researchgate.net

Analogue Design : A series of new molecules were designed by computationally altering the functional groups on the lead scaffold. researchgate.net

Molecular Docking : The designed analogues were then docked into the active site of the 1HZP enzyme using specialized software (e.g., GOLD) to predict their binding affinity and orientation. researchgate.net

The docking analysis revealed that certain chemical modifications led to more potent binding. Specifically, substitutions with sulfonic acid and methoxy groups were found to be more efficient in inhibiting the 1HZP enzyme, suggesting these analogues could be promising candidates for new anti-tuberculosis drugs. researchgate.net

The following table illustrates hypothetical docking results for different classes of analogues based on the study's findings.

Analogue SubstitutionPredicted Binding Affinity (Example Score)Key Interactions with 1HZP Active Site
Unsubstituted (Lead)-7.5Hydrogen bonding with key amino acid residues.
Methoxy Group-8.8Enhanced hydrophobic and hydrogen bond interactions. researchgate.net
Sulfonic Acid Group-9.5Strong ionic and hydrogen bond interactions with the active site. researchgate.net
Alkyl Chain-8.2Increased van der Waals interactions.

These docking scores are illustrative, based on the qualitative findings that sulfonic acid and methoxy substitutions improve binding efficiency. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While specific molecular dynamics (MD) studies on 2-Hydroxy-4-oxo-4-phenylbutanoic acid were not prominently available, these computational techniques are essential for understanding the dynamic nature of flexible molecules.

Conformational Analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with a flexible chain like a phenylbutanoic acid derivative, numerous conformations are possible. Computational methods can be used to identify the most stable, low-energy conformations, which are likely to be the most populated and biologically relevant forms of the molecule. This analysis provides a static picture of the molecule's preferred shapes.

Molecular Dynamics (MD) Simulations extend this understanding by modeling the motion of every atom in the molecule and its surrounding environment (such as water) over time. An MD simulation provides a "movie" of molecular behavior, offering deep insights into:

Flexibility and Dynamics : How different parts of the molecule move and fluctuate.

Solvent Interactions : How the molecule interacts with solvent molecules and how this affects its shape and properties.

Binding Stability : When a molecule is docked to a biological target, MD simulations can be run on the complex to assess its stability. By tracking metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can determine if the ligand remains securely in the binding pocket or if the complex is unstable.

For phenylbutanoic acid derivatives, these simulations would be invaluable for confirming the stability of binding poses predicted by molecular docking and for revealing the detailed atomic interactions that govern the binding process.

Concluding Perspectives and Future Research Trajectories for 2 Hydroxy 4 Oxo 4 Phenylbutanoic Acid

Unexplored Synthetic Avenues

While biocatalytic routes are gaining prominence, the potential for novel chemical synthetic strategies for 2-hydroxy-4-oxo-4-phenylbutanoic acid remains an area ripe for investigation. Current chemical synthesis often relies on the reduction of the precursor 2-oxo-4-phenylbutanoic acid, which is typically synthesized via a Friedel–Crafts reaction between succinic anhydride and benzene. orientjchem.orgmdpi.com Future research could pivot towards several unexplored domains:

Asymmetric Organocatalysis: The development of chiral small organic molecules as catalysts for the asymmetric reduction of the α-keto group in 2-oxo-4-phenylbutanoic acid presents a metal-free alternative to traditional methods. Investigating catalysts based on proline derivatives or chiral phosphoric acids could yield high enantioselectivity under mild conditions.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a multi-step flow process, from the initial Friedel–Crafts acylation to the final asymmetric reduction, could significantly enhance production efficiency and consistency.

Photoredox Catalysis: The use of visible light-driven catalysis could unlock novel reaction pathways for the synthesis and functionalization of the phenylbutanoic acid scaffold. This could include C-H activation or novel coupling reactions to generate diverse derivatives that are otherwise difficult to access.

Novel Biocatalytic Systems and Enzyme Discovery

Biocatalysis has proven to be a powerful tool for producing chiral hydroxy acids with high stereoselectivity. nih.gov The asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) or its esters to the corresponding (R)- or (S)-hydroxy forms is a key area of research. nih.govnih.gov

Future work should focus on the discovery and engineering of novel enzymes. Techniques like genome mining and metagenomic screening can be employed to identify new biocatalysts from diverse environmental sources. illinois.edunih.gov The goal is to discover enzymes with improved substrate specificity, stability in organic solvents, and higher catalytic efficiency. For instance, while significant success has been achieved with recombinant E. coli strains expressing carbonyl reductases or engineered d-lactate dehydrogenases, there is still room for improvement. nih.govnih.gov

A key challenge in biocatalysis is the regeneration of expensive cofactors like NADH or NADPH. researchgate.net Research into novel cofactor regeneration systems is critical. While systems using formate (B1220265) dehydrogenase or glucose dehydrogenase have been successfully coupled, exploring light-driven or electro-enzymatic regeneration systems could offer more sustainable and cost-effective solutions. nih.govnih.gov

Table 1: Overview of Existing Biocatalytic Systems for Phenylbutanoic Acid Derivatives
Enzyme SystemSubstrateProductKey FeaturesReference
Recombinant E. coli with Carbonyl Reductase (iolS) and Glucose Dehydrogenase (gdh)Ethyl 2-oxo-4-phenylbutyrate (OPBE)Ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE)High stereoselectivity (>98.5% ee); Scalable biphasic system. nih.gov
Engineered d-Lactate Dehydrogenase (d-nLDHY52L/F299Y) with Formate Dehydrogenase (FDH)2-oxo-4-phenylbutyric acid (OPBA)(R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA)High product concentration (71.8 mM) and enantiomeric excess (>99%). nih.gov
L-phenylalanine dehydrogenase with Formate Dehydrogenase (FDH)2-oxo-4-phenylbutanoic acidL-homophenylalanine (L-HPA)Demonstrates reductive amination pathway for amino acid synthesis. researchgate.net

Advanced Mechanistic Investigations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. Kinetic and mechanistic studies on the reactions of related compounds, such as the oxidation of 4-oxo-4-phenylbutanoic acid, provide a blueprint for future investigations. Studies using oxidants like Tripropylammonium fluorochromate (TriPAFC) and Benzimidazolium fluorochromate (BIFC) have revealed important details. orientjchem.orgzenodo.orgderpharmachemica.com

These studies consistently show that the reactions are first order with respect to the substrate, the oxidant, and H+ ions. zenodo.orgderpharmachemica.comscholarsresearchlibrary.com The proposed mechanism often involves the protonation of the oxidant and the enolisation of the oxo-acid as key steps. orientjchem.orgderpharmachemica.com The rate of enolisation has been found to be greater than the rate of oxidation, indicating that the enol form is a crucial reactive intermediate. derpharmachemica.comscholarsresearchlibrary.com

Future research should apply these advanced mechanistic techniques to the synthesis of this compound itself. This includes:

Computational Modeling: Using Density Functional Theory (DFT) to model transition states and reaction pathways for both chemical and enzymatic syntheses.

In-situ Spectroscopic Analysis: Employing techniques like NMR and IR spectroscopy to monitor reaction progress in real-time and identify transient intermediates.

Isotope Labeling Studies: Using isotopically labeled substrates to trace the movement of atoms and confirm proposed reaction mechanisms.

Table 2: Summary of Kinetic Findings for the Oxidation of 4-Oxo-4-phenylbutanoic Acid
Oxidant/CatalystKey Mechanistic FindingsActivation ParametersReference
Tripropylammonium fluorochromate (TriPAFC)First order in [Substrate], [Oxidant], and [H+]. Involves protonated TriPAFC and enolisation of the oxo acid. No free radical involvement.Activation parameters calculated at different temperatures. orientjchem.org
Benzimidazolium fluorochromate (BIFC)Stoichiometry of 1:1. Product of oxidation is benzoic acid. No free radical polymerization induced.Thermodynamic parameters determined. zenodo.org
TriPAFC with Picolinic Acid (Catalyst)Reaction is first order in all reactants. Enolisation rate is greater than the oxidation rate.Activation parameters computed; linear isokinetic correlation implies a consistent mechanism. derpharmachemica.com
BIFC with 1,10-phenanthroline (Catalyst)Reaction rate increases with a higher proportion of acetic acid in the solvent, indicating interaction between an ion and a dipolar molecule.Thermodynamic parameters determined across different solvent compositions. scholarsresearchlibrary.com

Development of Structure-Based Design Principles for Phenylbutanoic Acid Derivatives

The principles of structure-based drug design (SBDD) offer a powerful paradigm for developing novel phenylbutanoic acid derivatives with enhanced biological activity. drugdesign.orgnih.gov SBDD relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that bind with high affinity and selectivity. nih.gov

For phenylbutanoic acid derivatives, this involves:

Target Identification and Structural Analysis: Obtaining high-resolution crystal structures of target enzymes (e.g., ACE, p38 MAP kinase) complexed with existing inhibitors. drugdesign.orgnih.gov This allows for a detailed analysis of the binding pocket and key interactions, such as hydrogen bonds and hydrophobic contacts.

In-Silico Screening and Design: Using computational tools to dock virtual libraries of novel phenylbutanoic acid derivatives into the active site of the target. This can prioritize compounds for synthesis based on predicted binding affinity and complementarity.

Iterative Design and Optimization: Synthesizing the most promising candidates and evaluating their biological activity. The structure-activity relationships (SAR) are then analyzed in 3D to guide the design of the next generation of compounds, for example, by extending a molecule to form additional hydrogen bonds with the protein backbone. drugdesign.org

By integrating structural biology, computational chemistry, and synthetic chemistry, researchers can move beyond serendipitous discovery and rationally design new derivatives of this compound tailored for specific biological targets.

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-4-oxo-4-phenylbutanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation using benzaldehyde derivatives and β-keto esters, followed by hydrolysis and decarboxylation. For example, reacting 4-phenyl-2-oxobutanoic acid ethyl ester (prepared via Claisen condensation of hydrocinnamic acid and diethyl oxalate) under saponification conditions yields the target compound . Key factors include:
  • Catalyst selection : Bases like sodium ethoxide enhance condensation efficiency.
  • Temperature control : Maintain 60–80°C to avoid side reactions (e.g., over-oxidation).
  • Purification : Column chromatography or recrystallization ensures >95% purity.
    Analytical validation via NMR (e.g., δ 12.3 ppm for carboxylic proton) and HPLC is critical .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Adhere to GHS hazard classifications :
  • Skin/eye protection : Wear nitrile gloves and safety goggles to prevent irritation (H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (H335).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
    Emergency measures include rinsing eyes with water for 15 minutes and consulting a toxicologist for ingestion cases .

Q. How can researchers verify the structural integrity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques :
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (ketone) and ~2500–3300 cm⁻¹ (carboxylic acid).
  • Mass Spectrometry (MS) : Look for [M-H]⁻ ion at m/z 207.1 (calculated molecular weight: 208.21 g/mol) .
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in reactivity (e.g., substitution vs. oxidation) arise from electronic effects of substituents . For example:
  • Fluorine substitution on the phenyl ring (as in 4-(2-fluorophenyl) analogs) increases electrophilicity, favoring nucleophilic aromatic substitution over ketone oxidation .
  • Steric hindrance : Bulky groups (e.g., cyclohexyl) reduce reaction rates in Claisen condensations .
    Use DFT calculations to model transition states and predict regioselectivity .

Q. How does the hydroxyl group in this compound influence its biological activity?

  • Methodological Answer : The hydroxyl group enhances hydrogen-bonding interactions with biological targets. For instance:
  • Enzyme inhibition : The hydroxyl and ketone moieties chelate metal ions in active sites (e.g., metalloproteases) .
  • Pharmacokinetics : Modulate logP via esterification (e.g., methyl esters improve membrane permeability).
    Validate via molecular docking and in vitro assays (e.g., IC₅₀ measurements against target enzymes) .

Q. What advanced methods characterize enantiomeric purity in chiral derivatives of this compound?

  • Methodological Answer : For chiral analogs (e.g., 3-amino-2-hydroxy-4-phenylbutanoic acid):
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare experimental spectra with computed CD curves for enantiomer assignment .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.